![molecular formula C17H15N5O5S2 B2532890 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1351661-23-8](/img/structure/B2532890.png)
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that features several heterocyclic structures, including a thiadiazole ring, an isoxazole ring, and a dihydrobenzodioxin moiety. These structural features are often associated with a variety of biological activities, which makes the compound a potential candidate for pharmacological studies. The presence of an amino group, a thioether linkage, and a carboxamide function suggests that the molecule could interact with biological targets through multiple non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Synthesis Analysis
The synthesis of related compounds with thiadiazole scaffolds has been reported using microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These methods provide information about the functional groups present, the molecular framework, and the molecular weight, respectively. For example, the synthesized compounds in the first paper were confirmed by IR, NMR, mass spectral study, and elemental analysis . These techniques would be essential for confirming the structure of the compound as well.
Chemical Reactions Analysis
The reactivity of the compound would likely involve the functional groups present in its structure. The amino group could participate in the formation of amides or Schiff bases, while the thioether linkage might be involved in oxidation or alkylation reactions. The carboxamide functionality could also engage in chemical transformations, such as hydrolysis or condensation reactions. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis of related compounds and their cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant lipophilicity, which can affect their solubility and distribution in biological systems. The papers mention computational studies to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior for similar synthesized compounds . These properties would be crucial for the development of the compound as a potential drug candidate.
Relevant Case Studies
The synthesized compounds in the first paper were evaluated for their in vitro anticancer activity against various human cancer cell lines, showing promising results and comparable GI50 values to the standard drug Adriamycin . Molecular docking studies were also performed to predict the probable mechanism of action. Although these studies do not directly involve the compound , they provide a relevant context for the type of biological evaluations that could be conducted to assess its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One study detailed the synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles, showcasing the process of creating compounds with high affinity for AT1 receptors and the ability to inhibit angiotensin II-induced pressor responses. This research underscores the potential of such compounds in hypertension treatment (Kohara et al., 1996).
Antibacterial and Anticancer Properties
Further research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlighted novel antibacterial agents displaying significant activity against Staphylococcus aureus and Bacillus subtilis. These findings suggest a promising avenue for developing new antibacterial treatments (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Another study synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, with their high COX-2 selectivity indices, present a potential for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed compounds with weak to moderate antibacterial and antifungal activities. This work highlights the ongoing search for new antimicrobial agents in the fight against resistant bacterial and fungal strains (Alhameed et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S2/c1-9-6-11(22-27-9)15(24)19-16-20-21-17(29-16)28-8-14(23)18-10-2-3-12-13(7-10)26-5-4-25-12/h2-3,6-7H,4-5,8H2,1H3,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVPBSMABDYYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)
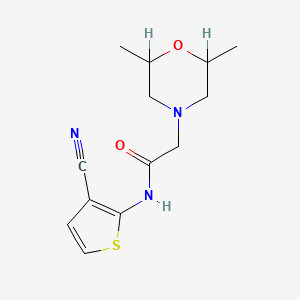
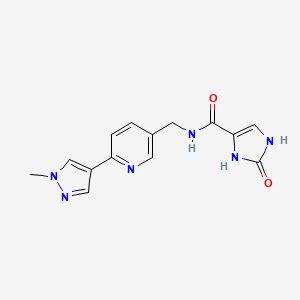
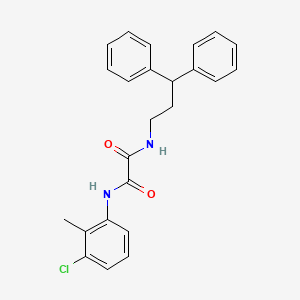
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)
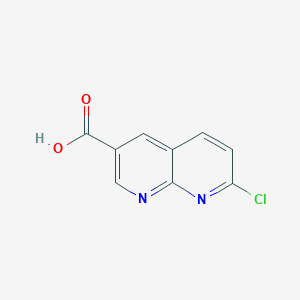
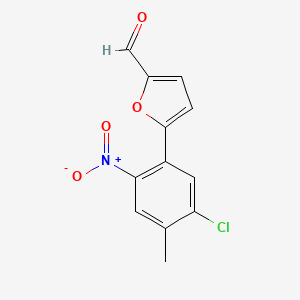
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)

![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)